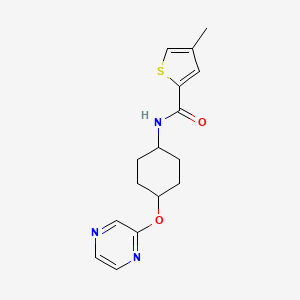

![molecular formula C14H14N6O2 B2697709 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 2034372-48-8](/img/structure/B2697709.png)

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . This compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials .

Synthesis Analysis

The synthesis of this compound involves using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The precipitate is then filtered off and dried .Molecular Structure Analysis

The molecular structure of this compound is characterized by various spectroscopic techniques. The 1H NMR spectrum shows various peaks corresponding to different types of protons present in the molecule . The 13C NMR spectrum provides information about the carbon atoms present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 200 °C and a density of 1.28±0.1 g/cm3 . The compound exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) .Wissenschaftliche Forschungsanwendungen

Anti-Asthmatic and Respiratory Disease Treatment

Compounds structurally related to [1,2,4]triazolo[4,3-b]pyridazin have been synthesized and evaluated for their potential in treating asthma and other respiratory diseases. These compounds have shown the ability to inhibit bronchoconstriction induced by platelet-activating factor (PAF) in animal models, indicating their potential value in asthma treatment and the management of respiratory diseases (Kuwahara et al., 1997).

Crystal Structure and Theoretical Studies

Research on triazole pyridazine derivatives, including their synthesis, crystal structure characterization, and theoretical studies (e.g., Density Functional Theory calculations), has been conducted to explore their potential biological activities, such as anti-tumor and anti-inflammatory effects. Such studies are crucial for understanding the structural basis of these compounds' activities and for further drug design and development (Sallam et al., 2021).

Anti-Inflammatory and Antihistaminic Activities

Related research includes the synthesis of compounds with fused pyridazine structures, evaluated for their antihistaminic activity and inhibitory effects on eosinophil infiltration. These studies suggest the therapeutic potential of these compounds for conditions such as atopic dermatitis and allergic rhinitis, highlighting the importance of structure-activity relationship analysis in drug discovery (Gyoten et al., 2003).

Antimicrobial and Antitumor Properties

The synthesis and evaluation of new triazolo[4,3-b]pyridazinones and related structures for their in vitro cytotoxic antitumor properties have been reported. These compounds were prepared through various synthetic routes and tested for their potential to inhibit the growth of cancer cells, demonstrating the broad applicability of this chemical class in designing new antitumor agents (Rakib et al., 2006).

Tankyrase Inhibition for Cancer Therapy

Another area of research focuses on the synthesis and biological evaluation of triazolo[4,3-b]pyridazine derivatives as selective inhibitors of tankyrases (TNKSs), enzymes involved in various physiological and pathological processes, including cancer. The discovery of these inhibitors supports the development of new therapeutic strategies against cancers where TNKSs play a crucial role (Liscio et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It is suggested that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , indicating that they may have a bactericidal or bacteriostatic effect on this organism.

Eigenschaften

IUPAC Name |

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-2-22-13-6-5-11-17-18-12(20(11)19-13)9-16-14(21)10-4-3-7-15-8-10/h3-8H,2,9H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOLFECMHVIYPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNC(=O)C3=CN=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2697636.png)

![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2697637.png)

![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2697642.png)

amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2697643.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate](/img/structure/B2697645.png)